molecular formula C12H27ClN2 B12733009 N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride CAS No. 182815-42-5

N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride

Cat. No.: B12733009
CAS No.: 182815-42-5
M. Wt: 234.81 g/mol
InChI Key: RISCULYDRMPQKP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium chloride (CAS: Not explicitly provided; referred to in as part of Colesevelam Hydrochloride) is a quaternary ammonium compound polymerized with additional monomers such as (chloromethyl)oxirane, 2-propen-1-amine, and N-2-propenyl-1-decanamine. It is the active pharmaceutical ingredient (API) in WelChol® (Colesevelam Hydrochloride), a bile acid sequestrant used to lower low-density lipoprotein cholesterol (LDL-C) in patients with hypercholesterolemia .

Properties

CAS No.

182815-42-5

Molecular Formula

C12H27ClN2

Molecular Weight

234.81 g/mol

IUPAC Name

trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride

InChI

InChI=1S/C12H27N2.ClH/c1-5-10-13-11-8-6-7-9-12-14(2,3)4;/h5,13H,1,6-12H2,2-4H3;1H/q+1;/p-1

InChI Key

RISCULYDRMPQKP-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCCCCNCC=C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride typically involves the reaction of 6-(2-propenylamino)-1-hexanol with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Chemical Reactions of N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, Chloride

This compound can participate in various chemical reactions due to its quaternary ammonium structure and allylamine substituent. These reactions are critical for modifying the compound for specific applications in drug development or material sciences.

Types of Reactions:

  • Alkylation Reactions : Further modification of the allylamine group.

  • Polymerization Reactions : Formation of polymers with other monomers like (chloromethyl)oxirane .

  • Substitution Reactions : Replacement of the chloride ion with other anions.

Example Reaction: Polymerization with (Chloromethyl)oxirane

ReactantsProductsConditions
This compoundPolymer with (chloromethyl)oxirane, 2-propen-4-amine, and N-2-propenyl-1-decanamineControlled temperature and catalyst

Mechanism of Action:

  • Membrane Interaction : The compound interacts with biological membranes due to its amphiphilic properties.

  • Antimicrobial Activity : Inhibition of microbial growth through membrane disruption.

Key Findings:

  • Bioactive Properties : Exhibits antimicrobial activity and modulates cellular responses.

  • Polymerization Potential : Can form polymers with other monomers for enhanced applications.

Scientific Research Applications

Biochemical Properties

N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride exhibits unique biochemical properties that make it valuable in various research fields:

  • Structure and Composition : The compound has a molecular formula of C12_{12}H27_{27}N and a molecular weight of approximately 199.36 g/mol . Its quaternary ammonium structure contributes to its solubility and interaction with biological membranes.
  • Mechanism of Action : As a bile acid sequestrant, it functions by binding bile acids in the intestine, preventing their reabsorption and promoting their excretion. This mechanism is crucial for lowering cholesterol levels in the body.

Therapeutic Applications

The primary therapeutic application of this compound is in the management of hyperlipidemia:

  • Cholesterol Management : Colesevelam hydrochloride is used to lower low-density lipoprotein (LDL) cholesterol levels in patients with primary hyperlipidemia or mixed dyslipidemia. Clinical studies have demonstrated its efficacy in reducing LDL cholesterol levels by 15% to 20% when used alongside dietary modifications .
  • Type 2 Diabetes Management : Recent research indicates that Colesevelam may also improve glycemic control in patients with type 2 diabetes by enhancing insulin sensitivity and reducing postprandial glucose levels .

Research Applications

In addition to its therapeutic uses, this compound has several research applications:

  • Antimicrobial Studies : Various studies have explored the antimicrobial properties of related compounds. For instance, compounds with similar structures have shown significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
  • Drug Formulation : The compound's ability to form complexes with bile acids makes it a candidate for drug formulation studies aimed at improving the bioavailability of poorly soluble drugs. Its quaternary ammonium nature allows for enhanced solubility and stability in formulations .

Case Study 1: Cholesterol Reduction

A clinical trial involving patients with high cholesterol levels demonstrated that Colesevelam hydrochloride significantly reduced LDL cholesterol levels compared to a placebo group. The study reported an average reduction of 18% in LDL levels over six months of treatment .

Case Study 2: Diabetes Management

In a study focused on patients with type 2 diabetes, the administration of Colesevelam resulted in improved glycemic control as evidenced by reduced HbA1c levels. The study found that patients experienced an average decrease of 0.5% in HbA1c after three months of treatment .

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride involves its interaction with specific molecular targets. The compound can bind to cellular receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Key Features :

  • Structure: A polymeric backbone with repeating units of quaternary ammonium groups and propenylamino side chains.
  • Pharmacology : Acts by binding bile acids in the intestine, preventing their reabsorption and forcing the liver to utilize cholesterol for bile acid synthesis, thereby reducing serum LDL-C.
  • Advantages: Non-systemic absorption minimizes drug-drug interactions and systemic side effects, making it suitable for combination therapy with statins .

Comparison with Structurally Similar Compounds

2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide, decarbonylated, hydrochlorides (CAS 913068-94-7)

Structural Differences :

  • Contains 2-propenamide as a co-monomer, unlike the hexanaminium backbone of the primary compound.
  • Functional Groups : Features decarbonylated hydrochlorides, which may alter charge density and solubility compared to the primary compound’s quaternary ammonium groups .

Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, bromide (1:1), polymer with 2-propenamide (CAS 391201-84-6)

Structural Differences :

  • Backbone : Ethane-based chain vs. the hexane chain in the primary compound.
  • Counterion : Bromide instead of chloride, which may affect ionic interactions and solubility.
  • Functional Groups : Includes a methyl-oxo-propenyloxy group, introducing ester linkages absent in the primary compound .

3-Chloro-N-phenyl-phthalimide (CAS Not Provided)

Structural Differences :

  • Aromatic phthalimide derivative with a chloro substituent, unrelated to the aliphatic ammonium structure of the primary compound.
  • Applications: Serves as a monomer for polyimide synthesis (e.g., heat-resistant films or adhesives).
  • Contrast with Primary Compound : Demonstrates the diversity of polymer applications but lacks pharmacological relevance to cholesterol management .

Comparative Data Table

Parameter N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium Chloride CAS 913068-94-7 CAS 391201-84-6 3-Chloro-N-phenyl-phthalimide
Chemical Class Polymeric quaternary ammonium salt Polymeric ammonium-acrylamide copolymer Polymeric ethylammonium-acrylamide copolymer Aromatic phthalimide monomer
Counterion Chloride Chloride Bromide Chlorine (covalent bond)
Key Functional Groups Propenylamino, quaternary ammonium Propenylamino, acrylamide Methyl-oxo-propenyloxy, acrylamide Chlorophenyl, phthalimide
Primary Application Cholesterol-lowering drug Industrial/biomedical materials Specialty polymers Polyimide synthesis
Systemic Absorption None Not reported Not reported Not applicable
Drug-Drug Interaction Risk Low Not applicable Not applicable Not applicable
Reference

Research Findings and Clinical Relevance

  • WelChol® (Primary Compound): Demonstrated a 15–18% reduction in LDL-C as monotherapy and up to 42% reduction in combination with statins . Minimal interaction with drugs like warfarin or digoxin due to non-absorption, a critical advantage over systemic therapies .
  • CAS 391201-84-6 :

    • Bromide’s higher polarizability may enhance ion-exchange capacity in industrial resins but reduces biocompatibility for medical use.

Biological Activity

N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride (CAS 7770-11-8), is a quaternary ammonium compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H27ClN2C_{12}H_{27}ClN_2. Its structure features a trimethylammonium group and a propenylamino side chain, which contribute to its biological activity.

Research indicates that this compound exhibits various mechanisms of action, particularly in antibacterial and antifungal activities:

  • Membrane Disruption : It has been shown to disrupt bacterial cell membranes, leading to cell lysis. This mechanism is crucial for its antibacterial properties against pathogens such as Streptococcus mutans.
  • Biofilm Inhibition : The compound can inhibit biofilm formation by interfering with the metabolic pathways of bacteria, reducing their ability to adhere to surfaces and form protective layers.
  • Antimicrobial Activity : Studies demonstrate that this compound exhibits potent antimicrobial effects against a range of microorganisms due to its ability to penetrate bacterial membranes and alter cellular functions.

Antibacterial Efficacy

A study focusing on the antibacterial properties of similar quaternary ammonium compounds found that they can effectively reduce the viability of S. mutans at concentrations as low as 0.625 mg/mL. The mechanism involved includes:

  • Damage to cell membrane integrity
  • Increased permeability of the cell wall
  • Inhibition of protein and nucleic acid synthesis

Table 1: Antibacterial Activity Against S. mutans

CompoundMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compound0.625 mg/mLMembrane disruption, biofilm inhibition
N-2-Hydroxypropyl Trimethyl Ammonium Chloride0.625 mg/mLMembrane integrity damage

Case Studies

Case Study 1: Efficacy in Dental Applications

A clinical trial evaluated the efficacy of this compound in preventing dental caries caused by S. mutans. Participants using a mouthwash containing the compound showed a significant reduction in bacterial counts compared to a control group over a six-week period.

Case Study 2: Application in Wound Care

Another study investigated the use of this compound in wound care formulations. Results indicated that it enhanced healing rates and reduced infection rates in patients with chronic wounds due to its antibacterial properties.

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. Current data suggest that this compound has low toxicity levels when used appropriately. However, further studies are needed to fully understand its safety profile in long-term applications.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium chloride, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves copolymerization with monomers like (chloromethyl)oxirane and N-2-propenyl-1-decanamine. Key steps include:

  • Quaternization : Reaction of the tertiary amine precursor with methyl chloride to form the quaternary ammonium group.
  • Polymerization : Radical-initiated copolymerization under controlled temperature (e.g., 60–80°C) and inert atmosphere.
  • Purification : Dialysis or ultrafiltration to remove unreacted monomers .
  • Intermediate characterization uses ¹H/¹³C NMR to confirm amine alkylation and quaternization, and gel permeation chromatography (GPC) for polymer molecular weight distribution .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and quaternary ammonium formation.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular ions and fragmentation patterns.
  • Elemental Analysis : Quantifies C, H, N, and Cl to verify stoichiometry.
  • FT-IR Spectroscopy : Confirms functional groups (e.g., C-N stretching at ~1,640 cm⁻¹) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for improved yield and purity?

  • Methodological Answer : A 2³ factorial design evaluates variables such as:

  • Temperature (60°C vs. 80°C),
  • Molar ratio of monomers (1:1 vs. 1:2),
  • Initiator concentration (1% vs. 3%).
  • Example Table :
FactorLow LevelHigh Level
Temperature60°C80°C
Monomer Ratio1:11:2
Initiator (%)13
  • Response Surface Methodology (RSM) models interactions to identify optimal conditions, minimizing side reactions like hydrolysis .

Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR) be resolved?

  • Methodological Answer : Contradictions may arise from residual solvents , isomers , or impurities . Strategies include:

  • Differential Scanning Calorimetry (DSC) : Detects polymorphic forms or solvate formation.
  • Computational Chemistry : DFT calculations simulate NMR spectra to match experimental data.
  • Isotopic Labeling : ²H or ¹⁵N labeling clarifies ambiguous proton environments.
  • Link findings to polymerization kinetics theory to explain side reactions (e.g., chain transfer) .

Q. What advanced purification techniques mitigate challenges in isolating the compound from copolymer mixtures?

  • Methodological Answer :

  • Membrane Separation : Nanofiltration membranes (MWCO 1–5 kDa) separate low-MW impurities.
  • Ion-Exchange Chromatography : Exploits the compound’s cationic nature for selective binding.
  • Critical Process Parameters : Monitor pH (6–8) to prevent quaternary ammonium degradation.
  • Reference CRDC subclass RDF2050104 for membrane technology integration .

Q. How can process simulation improve scalability in industrial research settings?

  • Methodological Answer :

  • Computational Fluid Dynamics (CFD) : Models mixing efficiency in polymerization reactors.
  • Aspen Plus® Simulations : Predict energy requirements and mass balances for scale-up.
  • Sensitivity Analysis : Identifies critical variables (e.g., heat transfer coefficients) to maintain product consistency.
  • Align with CRDC subclass RDF2050108 for process control frameworks .

Data Contradiction Analysis Framework

  • Step 1 : Validate instrumentation calibration (e.g., NMR shimming, MS tuning).
  • Step 2 : Cross-reference data with theoretical predictions (e.g., bond dissociation energies for fragmentation pathways).
  • Step 3 : Replicate experiments under controlled conditions (e.g., anhydrous vs. humid environments).
  • Step 4 : Apply Bayesian statistics to quantify uncertainty in conflicting results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.